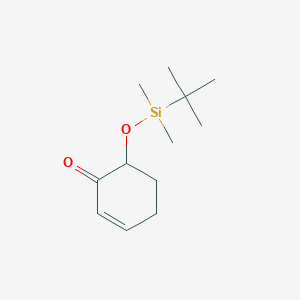
6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone is an organic compound with the molecular formula C12H22O2Si. It is a derivative of cyclohexenone, where a tert-butyldimethylsilyloxy group is attached to the sixth carbon atom. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group followed by cyclization. One common method involves the reaction of cyclohexenone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and storage of reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.
Major Products
Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of 6-(tert-butyldimethylsilyloxy)cyclohexanol or cyclohexane.
Substitution: Formation of various substituted cyclohexenones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: As a precursor for the synthesis of novel materials with specific properties.
Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone involves its reactivity towards nucleophiles and electrophiles. The enone moiety can undergo nucleophilic addition reactions, while the silyloxy group can be deprotected to reveal a hydroxyl group, which can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-enone: The parent compound without the silyloxy group.
6-Hydroxycyclohex-2-enone: The hydroxyl derivative.
6-(Trimethylsilyloxy)cyclohex-2-enone: A similar compound with a trimethylsilyloxy group instead of a tert-butyldimethylsilyloxy group.
Uniqueness
6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone is unique due to the presence of the bulky tert-butyldimethylsilyloxy group, which provides steric protection and influences the compound’s reactivity
Eigenschaften
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6,8,11H,7,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKGJQINHYTRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
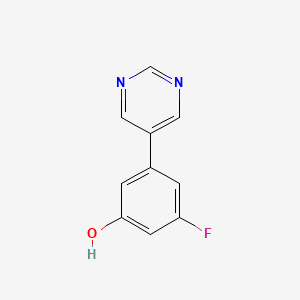
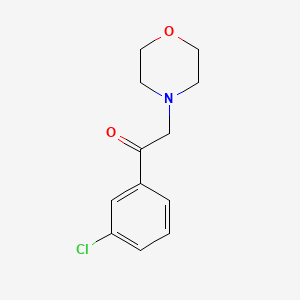
![[[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089599.png)
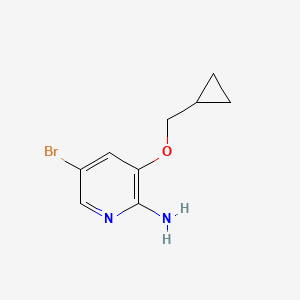
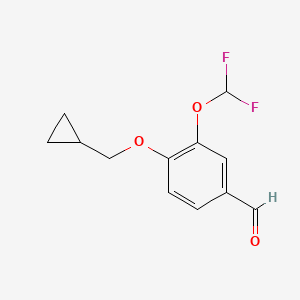
![3-Butynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B15089616.png)
![DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]-](/img/structure/B15089623.png)
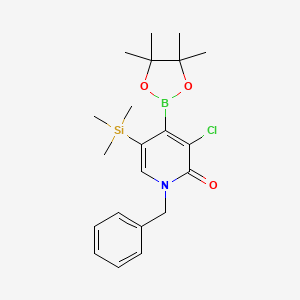
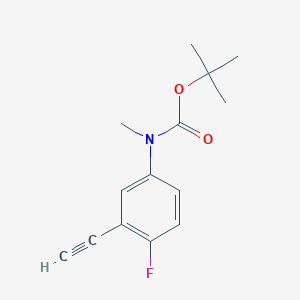

![2-(3,3-Difluoropyrrolidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B15089646.png)

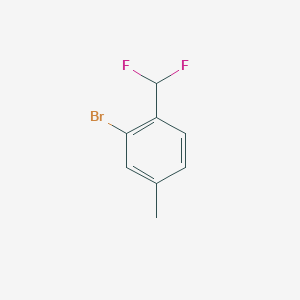
![(Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane](/img/structure/B15089665.png)
